4-Butylthiophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

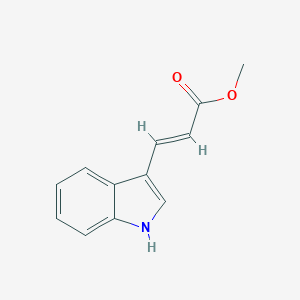

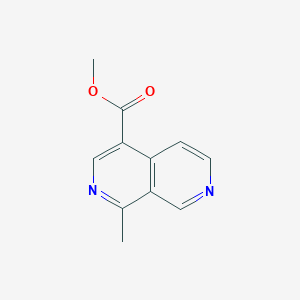

4-Butylthiophenylboronic acid is a unique chemical compound with the molecular formula C10H15BO2S . It has a molecular weight of 210.10 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

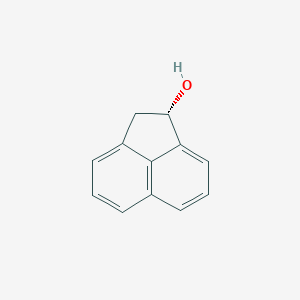

The molecular structure of 4-Butylthiophenylboronic acid consists of a boronic acid group attached to a thiophenyl ring with a butyl side chain . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±44.0 °C at 760 mmHg, and a flash point of 175.5±28.4 °C .Chemical Reactions Analysis

While specific chemical reactions involving 4-Butylthiophenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in various types of reactions. For instance, they are often used in Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis

4-Butylthiophenylboronic acid has a molecular weight of 210.1 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±44.0 °C at 760 mmHg, and a flash point of 175.5±28.4 °C . The compound also has a molar refractivity of 59.8±0.4 cm3, a polar surface area of 66 Å2, and a molar volume of 186.6±5.0 cm3 .科学的研究の応用

Organic Synthesis

4-Butylthiophenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s ability to act as a boron donor in these reactions makes it indispensable for creating pharmaceuticals, polymers, and advanced materials.

Drug Discovery

In the realm of drug discovery, 4-Butylthiophenylboronic acid plays a role as a bioisostere . Bioisosteres are compounds that can modify the physicochemical properties of a drug, such as its solubility or metabolic stability, without significantly altering its biological activity. This boronic acid derivative can be used to replace other functional groups in drug molecules, potentially leading to improved efficacy and reduced toxicity.

Material Science

4-Butylthiophenylboronic acid: contributes to material science by aiding in the synthesis of novel materials . Its boronic acid group can interact with various organic and inorganic substrates, leading to the creation of new materials with unique properties. These materials can have applications in electronics, coatings, and as catalysts in various chemical reactions.

Agricultural Research

In agricultural research, boronic acids, including 4-Butylthiophenylboronic acid , are explored for their potential use in crop protection and growth regulation . Their chemical properties allow them to interact with plant enzymes and hormones, potentially leading to the development of new agrochemicals that can enhance crop yields and resist pests.

Environmental Studies

4-Butylthiophenylboronic acid: can be utilized in environmental studies, particularly in the analysis of environmental pollutants . Boronic acids can act as sensors or binding agents for detecting various organic and inorganic contaminants, aiding in the monitoring and cleanup of environmental pollutants.

Biochemistry Research

In biochemistry research, 4-Butylthiophenylboronic acid is used in proteomics to study protein modifications and interactions . The compound can selectively bind to certain sugar moieties on proteins, facilitating their separation and identification. This is crucial for understanding disease mechanisms and developing targeted therapies.

Safety and Hazards

While handling 4-Butylthiophenylboronic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

特性

IUPAC Name |

(4-butylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVENAORLQLEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylthiophenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)

![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)